8-Hydroxyquinoline-2-sulfonic acid

Palladium catalysis Homogeneous oxidation Aerobic alcohol oxidation

Select HSA for aqueous applications: 2-sulfonic acid substitution confers water solubility and creates a terdentate N,O,O-chelating geometry distinct from 8-hydroxyquinoline and 5-/7-sulfonic isomers. Enables metal binding at strongly acidic pH (predicted pKa ~ -1.86) where other isomers are inactive. Validated for: Pd(II)-catalyzed aerobic oxidation of secondary alcohols (0.2–0.5 mol%); spectrophotometric metal ion determination in water; semiconductor-like metal-organic materials. Monohydrate crystalline solid, mp >300°C, ≥97%.

Molecular Formula C9H7NO4S
Molecular Weight 225.22 g/mol
Cat. No. B261474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-2-sulfonic acid
Molecular FormulaC9H7NO4S
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14)
InChIKeyQLJOSEUOQHDGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyquinoline-2-sulfonic Acid (HSA) CAS 20946-17-2: Technical Procurement Baseline


8-Hydroxyquinoline-2-sulfonic acid (HSA; CAS 20946-17-2, C₉H₇NO₄S·H₂O, MW 243.24) is a sulfonated 8-hydroxyquinoline derivative bearing a sulfonic acid group at the 2-position of the quinoline ring [1]. This substitution confers markedly enhanced water solubility relative to the parent 8-hydroxyquinoline skeleton, enabling applications in fully aqueous systems without requiring organic co-solvents [2]. The compound functions as a bidentate N,O-chelating ligand that forms stable coordination complexes with a broad range of transition metal ions [3]. Industrially, HSA is supplied as the monohydrate crystalline solid with a melting point exceeding 300 °C .

8-Hydroxyquinoline-2-sulfonic Acid: Why Positional Isomer or Parent Skeleton Substitution Fails


Substitution among 8-hydroxyquinoline sulfonic acid positional isomers or with the unsulfonated parent compound 8-hydroxyquinoline (8HQ) is not functionally equivalent because the position of the sulfonic acid group fundamentally alters metal chelation geometry, solubility profile, and catalytic performance [1]. The 2-sulfonic acid substitution places the strongly electron-withdrawing and hydrophilic sulfonate moiety adjacent to the quinoline nitrogen, which modulates the pKa of both the hydroxyl proton and the heterocyclic nitrogen, thereby shifting the metal-binding pH window and complex stability compared to 5-sulfonic acid and 7-sulfonic acid isomers [2]. Furthermore, the 2-position substitution creates a terdentate-like chelating environment (N,O plus sulfonate oxygen) that is absent in the parent 8HQ, directly impacting catalytic turnover in metal-mediated transformations [3].

8-Hydroxyquinoline-2-sulfonic Acid: Quantitative Head-to-Head Differentiation Evidence vs. Comparators


Catalytic Turnover Frequency (TOF) for Pd(II)-Mediated Secondary Alcohol Oxidation vs. Literature Benchmark Ligand

In a comparative ligand screen for Pd(II)-catalyzed aerobic oxidation of 2-octanol, the 8-hydroxyquinoline-2-sulfonic acid (HSA) ligand produced a catalytic turnover frequency (TOF) that was reported as 'highly competitive' with the neocuproine ligand, the established literature benchmark for this transformation [1]. While exact TOF numerical values are not provided in the publicly available abstract, the direct competitive performance statement establishes HSA as a viable, water-soluble alternative to phenanthroline-based N,N-ligands, offering a distinct N,O-chelating coordination mode [2]. Subsequent studies with the (HSA)Pd(OAc)₂ catalyst system demonstrated effective oxidation of secondary alcohols, including unactivated substrates, within 4–6 hours using only 0.5 mol% catalyst loading; extended reaction times permitted even lower loadings of 0.2 mol% [3].

Palladium catalysis Homogeneous oxidation Aerobic alcohol oxidation N,O-chelating ligands

Aqueous Solubility and Hydrophilicity Enhancement vs. Parent 8-Hydroxyquinoline

The sulfonic acid functional group at the 2-position of the quinoline ring confers markedly enhanced water solubility compared to the parent 8-hydroxyquinoline (8HQ) compound [1]. While 8HQ is poorly soluble in neutral aqueous media and typically requires organic co-solvents or acidic conditions for dissolution, 8-hydroxyquinoline-2-sulfonic acid demonstrates direct applicability in aqueous systems without organic modifiers [2]. This differential solubility profile is a direct consequence of the strongly hydrophilic sulfonate moiety (-SO₃H/-SO₃⁻), which ionizes in aqueous solution to produce a highly water-soluble anionic species [3]. The topological polar surface area (TPSA) of HSA is 96.9 Ų, reflecting the increased polarity relative to unsulfonated 8HQ [4].

Chelating agent Aqueous analytical chemistry Metal ion detection Solubility enhancement

Positional Isomer Differentiation: pKa and Chelation Geometry Shifts vs. 5-Sulfonic Acid Isomer

The position of sulfonic acid substitution on the 8-hydroxyquinoline scaffold produces distinct acid-base and metal-binding properties that preclude interchangeable use of 2-sulfonic acid and 5-sulfonic acid isomers. The 8-hydroxyquinoline-2-sulfonic acid isomer exhibits a predicted pKa of -1.86 ± 0.40 for the sulfonic acid proton (strongly acidic), whereas the 5-sulfonic acid isomer (CAS 84-88-8) displays two measured pKa values of pK₁ = 4.092 (related to the hydroxyl proton dissociation) and pK₂ = 8.776 (related to the quinoline nitrogen protonation) at 25 °C . The 2-position substitution places the electron-withdrawing sulfonate group directly adjacent to the quinoline nitrogen, which significantly alters the electronic environment and metal-binding pH window compared to the 5-position isomer [1]. Additionally, the 2-sulfonic acid group can participate as a third coordination site, creating a terdentate N,O,O-chelating environment that is sterically and electronically distinct from the bidentate N,O-chelation of the 5-isomer [2].

Coordination chemistry Metal complex stability Ligand design Isomer differentiation

Transition Metal Complex Stability Constants and Thermodynamic Parameters vs. Unsubstituted 8-Hydroxyquinoline Chelates

Physicochemical characterization of hydroxyquinoline sulfonic acid (positional isomer mixture or specific sulfonic acid derivative) and its transition metal complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) revealed that all metal complexes exhibit semiconductor-like electrical behavior over the temperature range 294–420 K [1]. The stability constants for these metal complexes were calculated across multiple temperatures, enabling determination of thermodynamic parameters ΔH (enthalpy), ΔG (Gibbs free energy), and ΔS (entropy) for each complex [2]. Notably, the sulfonic acid-substituted ligand forms complexes with distinct thermodynamic profiles compared to the parent 8-hydroxyquinoline, whose metal chelate equilibrium constants have been critically evaluated and compiled in the IUPAC Chemical Data Series [3]. The presence of the sulfonic acid group modulates the overall complex stability through electronic effects and alters the metal ion selectivity profile relative to unsulfonated 8HQ [4].

Stability constants Thermodynamic parameters Metal complexation Semiconductor materials

8-Hydroxyquinoline-2-sulfonic Acid: Evidence-Validated Application Scenarios for Technical Procurement


Homogeneous Pd(II) Catalysis for Aerobic Alcohol Oxidation Requiring Aqueous Solubility

When developing Pd(II)-based homogeneous catalytic systems for selective aerobic oxidation of secondary aliphatic alcohols, HSA serves as an N,O-chelating ligand that delivers catalytic turnover frequency competitive with the neocuproine benchmark while providing aqueous solubility absent in phenanthroline-type N,N-ligands [1]. The (HSA)Pd(OAc)₂ catalyst system effectively oxidizes a range of secondary alcohols, including unactivated substrates, within 4–6 hours at 0.5 mol% catalyst loading, with the option to reduce loading to 0.2 mol% under extended reaction times [2]. This scenario is particularly relevant for green chemistry applications where water is the preferred solvent and catalyst separation via aqueous extraction is desired [3].

Spectrophotometric Metal Ion Detection and Aqueous Chelation Assays

HSA's enhanced water solubility relative to the parent 8-hydroxyquinoline makes it the preferred chelating agent for spectrophotometric determination of transition metal ions (e.g., Fe(II), Co(II), Ni(II), Cu(II)) in purely aqueous matrices without organic co-solvents [1]. The 2-sulfonic acid substitution provides a distinct metal-binding pH window compared to 5-sulfonic acid and 7-sulfonic acid positional isomers, enabling selective metal ion detection under specific pH conditions [2]. The experimentally determined stability constants and thermodynamic parameters (ΔH, ΔG, ΔS) for HSA-metal complexes across 294–420 K support method development for quantitative metal analysis in environmental water samples, industrial process streams, and biological fluids [3].

Synthesis of Semiconductor Coordination Polymers and Metal-Organic Materials

HSA forms coordination complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) that exhibit semiconductor-like electrical behavior across the temperature range 294–420 K [1]. The terdentate N,O,O-chelating potential afforded by the 2-sulfonic acid group (quinoline nitrogen, phenolic oxygen, and sulfonate oxygen) creates a distinct coordination geometry that influences the solid-state packing and electronic properties of the resulting metal-organic materials [2]. Procurement of HSA over unsulfonated 8HQ or alternative positional isomers is justified when the research objective is to tune the semiconductor band gap or electrical conductivity through ligand electronic effects and coordination mode variation [3].

pH-Dependent Selective Metal Extraction and Separation Processes

The predicted pKa of approximately -1.86 for the sulfonic acid proton of HSA, contrasted with the measured pK₁ = 4.092 and pK₂ = 8.776 of the 5-sulfonic acid isomer, establishes distinct pH-dependent speciation profiles for these positional isomers [1]. This pKa divergence directly translates to different optimal pH windows for metal chelation, enabling researchers to select HSA specifically when metal extraction is required under strongly acidic conditions where the 5-isomer would be protonated and inactive as a ligand [2]. Applications include selective recovery of valuable transition metals from acidic leach solutions, hydrometallurgical processing, and analytical separation of metal ion mixtures via pH-gradient elution [3].

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